molecular formula C6H8BrN3 B1517442 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 954239-19-1

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B1517442
CAS No.: 954239-19-1
M. Wt: 202.05 g/mol
InChI Key: SZUZCPFHOOQLFK-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a brominated heterocyclic scaffold of significant value in medicinal chemistry and preclinical pharmaceutical research. This compound serves as a versatile chemical building block, particularly in the synthesis of novel small-molecule modulators for challenging biological targets. A primary research application of this core structure is in the development of potent P2X7 receptor antagonists . The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP and is a recognized therapeutic target for a range of conditions, including inflammatory and neuropathic pain, as well as neurodegenerative disorders . Derivatives based on this scaffold are designed to antagonize the effects of ATP at the P2X7 receptor, modulating the release of pro-inflammatory cytokines . Furthermore, closely related 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have been identified as key structural components in G protein inhibitors . This bicyclic skeleton is a critical pharmacophore in compounds that preferentially silence Gαq proteins, which are vital signaling molecules involved in numerous cellular responses and pathophysiological processes, including cancer . The structure enables the exploration of chemical space for inhibitors that interfere with post-receptor signaling pathways. Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUZCPFHOOQLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Br)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80915002
Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-19-1
Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Tetrahydroimidazo[1,2-a]pyrazine Core

  • Condensation Reactions: The bicyclic core can be formed by condensation of 2-aminopyrazines with α-halo or α-azido ketones or alcohols, which provide the necessary amino alcohol moiety for ring closure. This step often involves heating under reflux in solvents such as 1,4-dioxane or dimethylformamide (DMF).

  • Catalysts and Bases: Palladium-catalyzed coupling reactions have been employed in related systems to introduce aryl or heteroaryl substituents on the imidazo[1,2-a]pyrazine scaffold. Catalysts such as palladium(II) acetate combined with ligands like triphenylphosphine or 1,1'-bisdiphenylphosphinoferrocene (dppf) are used in the presence of bases such as cesium carbonate or sodium carbonate.

  • Copper(I) Salts: Copper(I) iodide or copper(I) chloride can be used as co-catalysts in coupling reactions to facilitate C-N bond formation during the synthesis of substituted imidazo[1,2-a]pyrazines.

Detailed Reaction Conditions and Optimization

Step Reagents/Catalysts Solvent(s) Temperature Notes
Formation of amino alcohol moiety via epoxide or azido ketone Epoxide or azido ketone precursors 1,4-dioxane, DMF Reflux or room temp Amino alcohol intermediates are key for subsequent cyclization
Cyclization to imidazo[1,2-a]pyrazine core Palladium(II) acetate + triphenylphosphine or dppf; CuI or CuCl 1,4-dioxane, DMF, 1,2-dimethoxyethane Room temp to reflux Requires base such as cesium carbonate or sodium carbonate
Bromination at 3-position N-bromosuccinimide (NBS) or bromine Chloroform, dichloromethane 0 °C to room temp Controlled bromination to avoid polybromination

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Advantages Limitations
Condensation of amino alcohols Amino alcohols, pyrazine derivatives Straightforward ring formation Requires precise control of conditions
Palladium-catalyzed cyclization Pd(OAc)2 + PPh3 or dppf, Cs2CO3 High selectivity and yield Sensitive to moisture and air
Copper(I)-assisted coupling CuI or CuCl co-catalyst Facilitates C-N bond formation Requires optimization for each substrate
Electrophilic bromination NBS or Br2 Direct introduction of bromine Potential for over-bromination

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

Sleep Modulation

Research indicates that 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine acts as an antagonist of orexin receptors (OX1 and OX2), which are crucial in regulating wakefulness and energy homeostasis. In animal models, this compound has been shown to:

  • Decrease alertness.
  • Increase time spent in both REM and NREM sleep.
  • Enhance memory function and alleviate symptoms related to post-traumatic stress disorder (PTSD) .

Cognitive Enhancement

Studies have demonstrated that this compound may improve cognitive functions in various models. Its potential utility in treating cognitive dysfunctions associated with psychiatric disorders suggests a promising avenue for further research .

Stress Response Modulation

The compound may modulate stress-related behaviors, indicating its potential for treating stress-related syndromes and addictions. This aspect of its pharmacological profile is particularly relevant for developing therapeutic strategies for anxiety disorders .

Anticancer and Antimicrobial Potential

The structural characteristics of this compound make it a candidate for developing new antimicrobial and anticancer agents. Preliminary studies suggest that derivatives of this compound could exhibit enhanced biological activities against various cancer cell lines .

Kidney Protection

A notable study highlighted the compound's efficacy as a transient receptor potential canonical 5 (TRPC5) inhibitor. This suggests additional pathways through which it may exert protective effects in kidney diseases .

Synthesis of Derivatives

The unique imidazo[1,2-a]pyrazine framework allows for the synthesis of various derivatives that may possess enhanced pharmacological properties. Research into synthetic routes has revealed methods to create high-purity derivatives suitable for further biological testing .

Case Studies and Findings

The following table summarizes key findings from studies involving this compound:

Biological Activity Observations
Sleep ModulationIncreases REM/NREM sleep; decreases alertness
Cognitive EnhancementImproves memory function in animal models
Stress ResponsePotential treatment for PTSD and stress-related disorders
Kidney ProtectionEfficacy demonstrated in renal injury models

Mechanism of Action

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is compared with other similar compounds, such as 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and 3-fluoro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. These compounds share a similar core structure but differ in the halogen atom present at the 3-position. The presence of different halogens can influence the reactivity and biological activity of the compounds, highlighting the uniqueness of this compound.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Core Structure Key Substituents Biological Activity References
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Imidazo-pyrazine Br at C3 Gαq-protein inhibition [1, 3, 6]
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Imidazo-pyrimidine Hydrazones at C2 Antibacterial [2, 9]
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Imidazo-pyridine Br at C3 Unknown (research intermediate) [15, 17]

Key Differences :

  • Pyrazine vs. Pyrimidine/Pyridine: The pyrazine core (two adjacent nitrogen atoms) imparts distinct electronic properties compared to pyrimidine (two non-adjacent nitrogens) or pyridine (one nitrogen). Pyrimidine analogs with hydrazone substituents show enhanced antibacterial activity due to improved membrane penetration.

Substituent Modifications

Compound Substituent Position Functional Group Activity/Application References
3-Bromo derivative (Target) C3 Br Protein inhibition [1, 3, 14]
2-Aryl imidazo[1,2-a]pyrazines C2 Aromatic groups (e.g., phenyl) Anticancer, kinase inhibition [5, 7]
Trifluoromethyl derivative C2 CF3 HDAC6 inhibition (IC50: 33 nM) [10]
Hydrazone derivatives C2 N′-benzylidene hydrazide Antifungal (vs. Sporothrix spp.) [19]

Key Insights :

  • Bromine at C3 : Enhances electrophilicity and steric bulk, favoring covalent or allosteric interactions with Gαq proteins. In contrast, C2-aryl groups (e.g., phenyl) in imidazo[1,2-a]pyrazines facilitate π-π stacking in kinase binding pockets (e.g., interactions with Gly28 and Cys106).
  • Electron-Withdrawing Groups : The trifluoromethyl group (CF3) at C2 in HDAC6 inhibitors improves selectivity via hydrophobic interactions in the enzyme channel.

Physicochemical Data

Property 3-Bromo-imidazo-pyrazine 2-Trifluoromethyl Derivative Hydrazone Analogs
Molecular Weight 202.052 (free base) 238.51 (HCl salt) ~300–350
Solubility Low (hydrochloride salt improves) Moderate (DMF/MeOH) Ethanol-soluble
Key Interactions Gαq protein binding HDAC6 hinge region Fungal membrane

Target Compound

  • Gαq-Protein Inhibition: BIM-46174 (monomer) and BIM-46187 (dimer) block Gαq signaling, showing promise in cancer therapy.

Analogs

  • Antibacterial : Pyrimidine-hydrazones inhibit Staphylococcus aureus (MIC: 4–16 µg/mL).
  • Anticancer : C2-pyridinyl derivatives target kinase ATP-binding sites (e.g., interaction with Cys106).
  • HDAC6 Inhibition: Trifluoromethyl-substituted compounds show nanomolar potency and >100-fold selectivity over HDAC8.

Biological Activity

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS No. 954239-19-1) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

  • Molecular Formula : C₆H₈BrN₃
  • Molecular Weight : 238.51 g/mol
  • Synonyms : 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride

Research indicates that this compound acts primarily as an antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors has implications for treating sleep disorders and conditions related to stress and anxiety.

Key Findings:

  • Sleep Disorders : The compound has been shown to decrease alertness and increase time spent in REM and NREM sleep in animal models .
  • Cognitive Enhancement : In studies involving rats, it was found to enhance memory function and showed efficacy in models of post-traumatic stress disorder (PTSD) .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeEffect/OutcomeReference
Orexin Receptor AntagonismDecreased alertness; increased sleep duration
Cognitive EnhancementImproved memory function in rat models
PTSD TreatmentEfficacy demonstrated in animal models

Case Studies

  • Orexin Receptor Antagonism :
    • A study demonstrated that administration of this compound significantly reduced active wake time in rats. This suggests potential use in treating insomnia and other sleep-related disorders .
  • Neuroprotective Effects :
    • Another investigation highlighted the compound's ability to protect against cognitive decline in stress-induced models. This positions it as a candidate for further exploration in neurodegenerative diseases .

Safety and Toxicology

While the compound exhibits promising biological activities, safety evaluations are crucial for its therapeutic application. The material safety data sheets (MSDS) indicate that the compound may cause irritation upon contact with skin or eyes; however, no significant endocrine disrupting properties have been reported .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?

The synthesis typically involves bromination of the parent imidazo[1,2-a]pyrazine scaffold. A common method is electrophilic aromatic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux, achieving yields of 70–85% . For saturated derivatives, hydrogenation of the imidazo[1,2-a]pyrazine precursor with PtO₂ in 2-methoxyethanol under 4 bar H₂ at 20°C provides the tetrahydro form (76% yield) . Reaction temperature, catalyst loading, and solvent choice critically affect purity and yield due to competing side reactions (e.g., over-bromination or ring-opening).

Q. How can researchers characterize the regioselectivity of bromination in imidazo[1,2-a]pyrazine derivatives?

Regioselectivity is determined by the electron density distribution in the aromatic ring. Bromination at the 3-position is favored due to the directing effects of the nitrogen atoms in the pyrazine ring. Confirmation requires ¹H/¹³C NMR and X-ray crystallography. For example, in imidazo[1,2-a]pyrazine, bromination at the 3-position is confirmed by a deshielded singlet in ¹H NMR (~δ 8.2 ppm) and a distinct C-Br coupling in ¹³C NMR (~δ 110 ppm) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substitution patterns and ring saturation.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 217.02 for C₇H₈BrN₃).
  • HPLC : Purity assessment using reverse-phase columns (≥97% purity threshold for research-grade material).
  • X-ray diffraction : Resolves ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The C-Br bond enables palladium-catalyzed cross-coupling. For example, Suzuki reactions with arylboronic acids proceed efficiently using Pd(PPh₃)₄ in THF/H₂O at 80°C, yielding biaryl derivatives. The reaction’s success depends on ligand choice (e.g., XPhos enhances efficiency for electron-deficient partners) and the absence of competing nucleophiles. Yields range from 60–90%, with regioselectivity confirmed by NOESY or COSY NMR .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition data often arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines.
  • Solubility issues : Use of DMSO carriers >1% can artifactually suppress activity.
  • Structural analogs : Compare with 5-Bromo-6-methylimidazo[1,2-a]pyrazine, which shows MIC = 32 µg/mL against S. aureus due to enhanced membrane penetration .
    Standardize protocols using CLSI guidelines and validate via dose-response curves .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Docking studies : Use AutoDock Vina to predict interactions with enzymes (e.g., bacterial dihydrofolate reductase). The bromine atom’s electronegativity enhances halogen bonding with active-site residues (e.g., Tyr 100).
  • QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with IC₅₀ values. For instance, electron-withdrawing groups at the 3-position improve inhibition of NaV1.7 channels by 10-fold .
    Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What methodologies address low yields in catalytic hydrogenation steps during synthesis?

Low yields in tetrahydroimidazo ring formation often result from:

  • Catalyst deactivation : Use fresh PtO₂ or switch to Pd/C with H₂ (30 psi).
  • Impurities : Pre-purify the imidazo[1,2-a]pyrazine precursor via flash chromatography.
  • Solvent optimization : Replace 2-methoxyethanol with EtOH/THF mixtures to reduce side reactions. Post-hydrogenation, employ silica-free purification to avoid decomposition .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH stability : Degrades rapidly in acidic conditions (pH <3) via ring-opening. Use neutral buffers (pH 6–8) for biological assays.
  • Thermal stability : Decomposes above 150°C (TGA data). Store at –20°C under argon to prevent oxidation.
  • Light sensitivity : Protect from UV exposure to avoid radical bromine loss .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 2
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

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